5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid

CAS No.: 90771-23-6

Cat. No.: VC3761490

Molecular Formula: C10H8N2O3

Molecular Weight: 204.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90771-23-6 |

|---|---|

| Molecular Formula | C10H8N2O3 |

| Molecular Weight | 204.18 g/mol |

| IUPAC Name | 5-methyl-3-pyridin-4-yl-1,2-oxazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C10H8N2O3/c1-6-8(10(13)14)9(12-15-6)7-2-4-11-5-3-7/h2-5H,1H3,(H,13,14) |

| Standard InChI Key | WHOBCXXYJKABST-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NO1)C2=CC=NC=C2)C(=O)O |

| Canonical SMILES | CC1=C(C(=NO1)C2=CC=NC=C2)C(=O)O |

Introduction

Chemical Properties and Structure

Molecular Structure

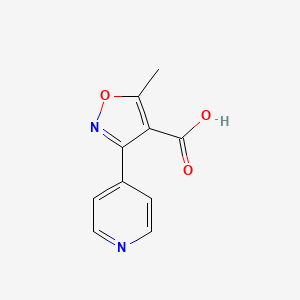

5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid consists of a five-membered isoxazole ring with three key substituents:

-

A methyl group at the 5-position

-

A pyridin-4-yl group at the 3-position

-

A carboxylic acid group at the 4-position

The isoxazole ring contains adjacent nitrogen and oxygen atoms, creating a 1,2-oxazole structure. The pyridine ring provides an additional nitrogen atom in the para position, potentially enhancing the compound's ability to participate in hydrogen bonding and other intermolecular interactions.

| Property | Value | Source/Note |

|---|---|---|

| Molecular Formula | C₁₀H₈N₂O₃ | Based on structure |

| Molecular Weight | 204.18 g/mol | Calculated |

| Physical State | Solid | Typical for similar compounds |

| Water Solubility | Limited | Due to aromatic rings, improved by carboxylic acid |

| Melting Point | Not specified | Not provided in available data |

| pKa | Approximately 3-4 | Estimated for carboxylic acid group |

The compound contains multiple hydrogen bond acceptors (pyridine nitrogen, isoxazole nitrogen and oxygen, carboxylic acid carbonyl and hydroxyl) but only one hydrogen bond donor (carboxylic acid hydroxyl), giving it a unique profile for potential biological interactions.

Chemical Identifiers

Several chemical identifiers can be used to precisely identify this compound:

| Hazard Classification | Category | GHS Pictogram | Notes |

|---|---|---|---|

| Skin irritation | Category 2 | Warning | Can cause skin irritation |

| Eye irritation | Category 2A | Warning | Can cause serious eye irritation |

| Specific target organ toxicity - single exposure | Category 3 | Warning | May cause respiratory irritation |

The compound carries the signal word "Warning" according to GHS classification .

Applications in Research

Material Science Applications

Beyond biological applications, isoxazole derivatives have also found uses in material science:

-

Coordination Chemistry: The nitrogen atoms in both the pyridine and isoxazole rings could coordinate with metal ions, potentially useful in the development of metal-organic frameworks or catalysts.

-

Electronic Materials: Heterocyclic compounds with extended conjugation can exhibit interesting electronic and optical properties applicable in various materials science applications.

Synthesis and Preparation

Purification Considerations

Purification of 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid would likely involve:

-

Recrystallization: Using appropriate solvent systems based on solubility properties

-

Column Chromatography: Possibly using silica gel and appropriate solvent systems

-

pH-Dependent Extractions: Utilizing the acidic character of the carboxylic acid group

Structural Relationships

Comparison with Related Isoxazole Derivatives

Several related isoxazole derivatives provide context for understanding the potential properties and applications of 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid:

Structure-Activity Considerations

The combination of structural elements in 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid suggests several features that could influence its activity:

-

Pyridine Ring: Provides an additional hydrogen bond acceptor and influences electronic distribution

-

Isoxazole Core: Creates a rigid scaffold that positions functional groups in specific spatial arrangements

-

Carboxylic Acid: Offers hydrogen bond donor and acceptor capabilities, potential for salt formation, and a site for further derivatization

-

Methyl Group: Provides hydrophobicity and potential for van der Waals interactions

These structural features collectively contribute to the compound's potential interactions with biological targets and its physicochemical properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume